molecular formula C9H13Br2N B082914 Phenethylamine, a-(bromomethyl)-, hydrobromide CAS No. 13892-90-5

Phenethylamine, a-(bromomethyl)-, hydrobromide

Cat. No. B082914
CAS RN: 13892-90-5
M. Wt: 295.01 g/mol
InChI Key: IEGXJCNUFAHMKY-UHFFFAOYSA-N
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Description

Phenethylamine, a-(bromomethyl)-, hydrobromide is a derivative of Phenethylamine . Phenethylamine is an organic compound, natural monoamine alkaloid, and trace amine, which acts as a central nervous system stimulant in humans . It is often referred to as “phenethylamine”, but that can also be interpreted as 1-phenylethylamine .


Molecular Structure Analysis

Phenethylamine is a primary amine, the amino-group being attached to a benzene ring through a two-carbon, or ethyl group . It is a colorless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether . Its density is 0.964 g/ml and its boiling point is 195 °C .

properties

IUPAC Name

1-bromo-3-phenylpropan-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.BrH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGXJCNUFAHMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CBr)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenethylamine, a-(bromomethyl)-, hydrobromide

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